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Compound of Interest

Compound Name: 2-(2,4-Dimethyiphenyl)-2-pentanol

Cat. No.: B7938488

Structural Context & Synthetic Origin

2-(2,4-Dimethylphenyl)-2-pentanol (Molecular Formula:

, MW: 192.30 g/mol ) is a tertiary alcohol featuring a sterically crowded quaternary center. Its
structure comprises a 2,4-dimethyl-substituted aromatic ring and a propyl chain attached to the
carbinol carbon.

e Primary Synthetic Route: Nucleophilic addition of 2,4-dimethylphenylmagnesium bromide to
2-pentanone.

o Key Structural Feature: The quaternary C2 carbon is the spectroscopic anchor, influencing
the chemical shifts of adjacent groups and dictating the mass spectrometric fragmentation
patterns.

Mass Spectrometry (MS) Analysis
Methodology: Electron Impact (El, 70 eV).[1]
The mass spectrum of tertiary benzylic alcohols is dominated by

-cleavage and dehydration. The molecular ion (

) is typically weak or absent due to the stability of the fragment ions.

Fragmentation Pathway
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o -Cleavage (Dominant): The loss of the largest alkyl group attached to the quaternary center
is energetically favored. Here, the propyl group (

, mass 43) is lost, generating the base peak.

o Dehydration: Thermal dehydration in the inlet or ion source leads to the alkene (

Key lons Table:

miz Intensity Assignment Fragment Structure
Molecular lon
192 <5%
(Trace/Weak)
Loss of methyl from
177 ~10-20% _
carbinol C2
Dehydration product
174 ~15-30% _
(Alkene formation)
149 100% (Base) -cleavage (Loss of
propyl group)
Secondary tropylium-
133 ~40% _ e
like rearrangement
105 ~25% Xylyl cation derivative

Visualization: Fragmentation Logic
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Figure 1: Primary EI-MS fragmentation pathways for 2-(2,4-Dimethylphenyl)-2-pentanol.
Infrared Spectroscopy (IR)
Methodology: ATR-FTIR (Neat Oil).

The IR spectrum serves as a rapid "fingerprint” validation, confirming the alcohol functionality
and the aromatic substitution pattern.
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Frequency (

. Structural
Intensity Mode .
) Assignment
) H-bonded hydroxyl
3350 - 3450 Broad, Medium O-H Stretch _
group (tertiary alcohol)
3020 - 3060 Weak Stretch Aromatic ring protons
2050 - 2870 st Methyl and Propyl
- ron
J Stretch aliphatic chains
_ _ Aromatic skeletal
1605, 1500 Medium C=C Ring Stretch o
vibrations
Gem-dimethyl or
1375 Medium Bend methyl on quaternary
C
Tertiary alcohol (
1120 - 1150 Strong C-O Stretch

)

1,2,4-Trisubstituted
810 - 830 Strong C-H Out-of-Plane benzene (2 adjacent
H, 1 isolated H)

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d).

H NMR Data (400 MHz)

The proton spectrum is characterized by the distinct aromatic pattern of the 1,2,4-trisubstituted
ring and the differentiation of the aliphatic side chain.
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Shift ( Int.[2][3][4][5]

Mult. 67 Assignment Notes

Ortho to the
d(

7.35 1H Ar-H (C6)
) center;

deshielded.

quaternary

Overlapping

signals for
6.95 - 7.05 m/s 2H Ar-H (C3, C5) protons

ortho/meta to

methyls.

Methyl at C2 of
the ring

(Ortho) (sterically
crowded).

Ar-
2.45 S 3H

Ar- Methyl at C4 of

the ring.

2.28 s 3H
(Para)

Methylene

Chain - adjacent to

1.75-1.85 m 2H
- (C3) quaternary

center.

Hydroxyl proton
1.62 s 1H -OH (shift varies with

conc.).

Methyl attached
155 s 3H Quaternary directly to C2
(Carbinol).

Chain - Middle
1.15-1.30 m 2H methylene of
- (C4) propyl chain.
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0.88

t(

Chain -

Terminal methyl

of propyl chain.

C NMR Data (100 MHz)

The carbon spectrum confirms the quaternary nature of C2 and the specific substitution

pattern.
Shift (
Type Assighment
» Ppm)
Ar-C1 (Ipso) & Ar-C2/C4
142.0 - 145.0 Cq _
(Methyl bearing)
1315 CH Ar-C3 (Between methyls)
126.8 CH Ar-C5
125.2 CH Ar-C6
76.5 Cq C-OH (Carbinol)
442 Propyl C3 (Adjacent to chiral
' center)
29.8 Quaternary Methyl
Ar-
21.0
(Para)
Ar-
20.5
(Ortho)
17.5 Propyl C4
14.2 Propyl C5 (Terminal)

Experimental Validation Protocol
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To ensure data integrity during synthesis or extraction, follow this validation workflow.

Crude Reaction Mixture
(Grignard Product)

'

Quench (NH4CI) & Extraction

Column Chromatography

(Hexane/EtOACc)

IR Check
Look for OH (3400) & No C=0 (1700)

If Pass

1H NMR Check
Verify Ar-CH3 singlets & Propyl chain

Confirmation

Validated Structure

Click to download full resolution via product page

Figure 2: Step-by-step purification and spectroscopic validation workflow.
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« National Institute of Standards and Technology (NIST).Mass Spectral Library (NIST20).
(Reference for general fragmentation patterns of tertiary benzylic alcohols).

¢ PubChem Database.Compound Summary for 2,4-Dimethyl-4-phenylpentan-2-ol (Analogous
Structure). National Center for Biotechnology Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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